molecular formula C10H8Cl2N2O4S B1662070 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone CAS No. 84-57-1

1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone

Cat. No. B1662070
CAS RN: 84-57-1
M. Wt: 323.15 g/mol
InChI Key: KCEIVWKDBLAQKL-UHFFFAOYSA-N
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Description

“1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone” is a chemical compound with the linear formula C10H6Cl2N2O6S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular formula of this compound is C10H6Cl2N2O6S . The average mass is 353.135 Da and the monoisotopic mass is 351.932373 Da .

Scientific Research Applications

Electrochemical Analysis

1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone (hereafter referred to as the compound) has been used in electrochemical studies. Mohammed and Jabar (2018) synthesized the compound and studied its electrochemical oxidation at a mercury electrode, revealing insights into its pH-dependent electrochemical behavior, which involves the transfer of electrons and protons (Hussain. J. Mohammed & Israa H. Jabar, 2018).

Density Functional Theory Analysis

The compound has been analyzed using Density Functional Theory (DFT) to understand its molecular structure and reactivity. Kavitha and Velraj (2017) conducted a comprehensive study involving DFT analysis, vibrational frequencies, and molecular docking to evaluate its potential as a COX2 inhibitor for treating inflammatory diseases. Their research highlights the compound's nucleophilic activity and its binding affinity towards COX2 enzymes (T. Kavitha & G. Velraj, 2017).

Application in Dye Synthesis

The compound plays a significant role in the synthesis of dyes. Hussain et al. (2016) synthesized a new series of azo acid dyes using derivatives of the compound. These dyes exhibited high fastness properties when applied to leather, demonstrating the compound's utility in the dyeing industry (G. Hussain et al., 2016).

Catalysis in Aqueous Media

The compound has been used as a catalyst in chemical reactions. Zheng et al. (2018) employed it for the Knoevenagel-Michael reaction of aromatic aldehydes in water, achieving efficient catalysis and high selectivity. This showcases its potential in green chemistry applications (Yongjun Zheng et al., 2018).

Structural Characterization

Studies have also focused on the structural characterization of the compound. Jones et al. (1963) utilized infrared and NMR spectroscopy for structural assignment, providing crucial information about its molecular form and stability. They established that the compound and its derivatives exist primarily in a keto form, stabilized by strong intramolecular hydrogen bonding (R. Jones et al., 1963).

Synthetic Processes

The compound is also central to various synthetic processes. Yan-xia (2011) introduced an economical synthetic process for a related compound, 1-(4′-Sulfophenyl)-3-carboxy-5-pyrazolone, emphasizing the process's industrial value due to its cost-effectiveness (Chen Yan-xia, 2011).

Molecular Docking and Structure Analysis

In-depth molecular structure and docking studies have been conducted on the compound. Shabir et al. (2021) investigated its molecular structure, electrochemical properties, and applications using X-ray diffraction and Hirshfeld surface analysis. Their findings provide valuable insights into the intermolecular interactions and potential applications of the compound (G. Shabir et al., 2021).

Antimicrobial and Biological Activity

Some studies have explored the antimicrobial and biological activities of compounds closely related to 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone. For instance, Arora and Nathani (2013) conducted QSAR studies on pyrazolone compounds, including those similar to the compound, as antimicrobial agents. Their findings indicate significant antifungal activity against specific pathogens (Kishor Arora & Veena Nathani, 2013).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . It’s important to handle it with care and use appropriate safety measures.

properties

IUPAC Name

2,5-dichloro-4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O4S/c1-5-2-10(15)14(13-5)8-3-7(12)9(4-6(8)11)19(16,17)18/h3-4H,2H2,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEIVWKDBLAQKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058906
Record name Benzenesulfonic acid, 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-
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Molecular Weight

323.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone

CAS RN

84-57-1
Record name 1-(2′,5′-Dichloro-4′-sulfophenyl)-3-methyl-5-pyrazolone
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Record name 3-Methyl-1,2,5-dichloro-4-sulfophenylpyrazole-5-one
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Record name 84-57-1
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Record name Benzenesulfonic acid, 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-
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Record name Benzenesulfonic acid, 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-
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Record name 2,5-dichloro-4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulphonic acid
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Record name 1-(2,5-DICHLORO-4-SULFOPHENYL)-3-METHYL-5-PYRAZOLONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
T Kavitha, G Velraj - Journal of Molecular Structure, 2017 - Elsevier
The molecular structure of 1-(2, 5-Dichloro-4-Sulfophenyl)-3-Methyl-5-Pyrazolone (DSMP) was optimized using DFT/B3LYP/6-31++G(d,p) level and its corresponding experimental as …
Number of citations: 13 www.sciencedirect.com
HKA Taha, HJ Mohammed - Journal of Population Therapeutics and …, 2023 - jptcp.com
New azo dye was synthesized by coupling 1-(2, 5 dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone) with diazonium salt from luminol. The prepared dye was characterized by UV-Visible, …
Number of citations: 2 jptcp.com
W Bout - 2015 - digiresearch.vut.ac.za
The arylation and alkenylation of alkenes under the influence of a palladium catalyst, commonly referred to as the Heck reaction, has been extensively exploited by synthetic chemists …
Number of citations: 0 digiresearch.vut.ac.za
F Walker - The Chemistry and Application of Dyes, 1990 - Springer
The polyamides discussed with regard to their dyeing behavior in this chapter are of two types, the natural and the synthetic. The natural polyamides consist mainly of wool and other …
Number of citations: 2 link.springer.com
K Thirumurugan, S Lakshmanan, D Govindaraj… - Journal of Molecular …, 2018 - Elsevier
Novel serious of pyrimidine scaffold benzamide derivatives (9 ak) were synthesized and characterized by IR, HRMS, and NMR. Docking study of compounds 9 g, 9 h exhibited H-…
Number of citations: 15 www.sciencedirect.com
DR Waring - The Chemistry and Application of Dyes, 1990 - Springer
Although the term “cellulosic fibers” is frequently used, the type is massively dominated by cotton. Other fibers which have been embodied as cellulosic are viscose rayon, linen, …
Number of citations: 14 link.springer.com
DM Shadrack, HS Swai, A Hassanali - Journal of Molecular Graphics and …, 2020 - Elsevier
Molecular chaperone Heat Shock Protein 90 (Hsp90) represents an interesting chemotherapeutic target for cancer treatments as it plays a role in cancer proliferation. Thus, continued …
Number of citations: 14 www.sciencedirect.com
D Sam Daniel Prabu, S Lakshmanan… - Synthetic …, 2019 - Taylor & Francis
Novel benzimidazole carboxamide derivatives have been synthesized and characterized by FTIR, NMR, and mass spectral analysis. The synthesized compounds 7a, 7d, and 7f …
Number of citations: 4 www.tandfonline.com
XJ Huang, J Wang, A Muhammad, HY Tong… - Journal of …, 2021 - Elsevier
Ethnopharmacological relevance Compound Ruteng (CRT) is a prescribed formulation based on the theory of Tibetan medicine for the treatment of yellow-water-disease. It is consisted …
Number of citations: 9 www.sciencedirect.com
R Karthick, G Velraj, MP Pachamuthu… - Journal of Molecular …, 2022 - Springer
Dihydropyridines are the most extensively used drugs in the treatment of hypertension. Nifedipine is the prototype of calcium channel blocker. The dihydropyridine derivative …
Number of citations: 5 link.springer.com

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